AZD2906 is a novel synthetic organic compound developed as a glucocorticoid receptor agonist, primarily targeting inflammatory diseases. It is classified as a small molecule drug and is currently in the preclinical phase of development. The compound was originated by AstraZeneca PLC and is being actively researched at the VIB-VUB Center for Structural Biology and Ghent University. Its molecular formula is with a CAS Registry Number of 1034148-15-6, indicating its unique chemical identity in scientific literature .
The synthesis of AZD2906 involves several key steps typical for the development of nonsteroidal glucocorticoid receptor modulators. The compound's synthesis has been characterized by the following methods:
Technical details regarding the reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity but are proprietary to the developers .
AZD2906 exhibits a complex molecular structure characterized by several functional groups that contribute to its biological activity:
AZD2906 has been subjected to various chemical reactions that elucidate its interaction with biological targets:
The mechanism of action for AZD2906 involves its selective binding to the glucocorticoid receptor:
AZD2906 possesses several notable physical and chemical properties:
AZD2906 is primarily being investigated for its potential applications in treating inflammatory diseases. Its selectivity as a glucocorticoid receptor agonist positions it as a promising candidate for developing therapies aimed at conditions such as asthma, rheumatoid arthritis, and other autoimmune disorders. Ongoing research aims to explore its efficacy compared to existing treatments while minimizing side effects commonly associated with traditional glucocorticoids .
AZD2906 emerged from intensive research efforts to develop nonsteroidal selective glucocorticoid receptor agonists (SEGRAMs) that retain anti-inflammatory efficacy while minimizing the adverse effects associated with traditional steroidal glucocorticoids like dexamethasone. Unlike steroidal scaffolds, nonsteroidal compounds offer improved selectivity profiles by exploiting distinct chemical interactions within the glucocorticoid receptor (GR) ligand-binding domain. AZD2906 was discovered through systematic optimization of indazole-based structures, leveraging structure-activity relationship (SAR) studies to enhance GR binding affinity and functional selectivity. Its identification marked a milestone in the pursuit of dissociated GR modulators, designed to separate transrepression (anti-inflammatory effects) from transactivation (metabolic side effects) [3] [7] [9].
AZD2906 addresses a critical limitation of conventional glucocorticoids: their pleiotropic adverse effects (e.g., hyperglycemia, osteoporosis). As a selective GR agonist, it demonstrates high binding affinity (IC₅₀ = 2.2 nM in human PBMCs) and potency in repressing pro-inflammatory cytokines like TNFα [2] [5]. Its significance lies in its pharmacological mechanism—inducing GR dimerization more effectively than dexamethasone, which is essential for controlling acute inflammation. Studies in GRdim mice (which harbor dimerization-defective GR) confirmed that AZD2906’s efficacy depends on intact dimerization interfaces, highlighting its utility in overcoming glucocorticoid resistance in severe inflammatory states [1] [5].
AZD2906 belongs to the class of Selective Dimerizing GR Agonists and Modulators (SEDIGRAM), identified using specialized screening assays. The SEDIGRAM platform prioritizes compounds that promote GR homodimerization, measured via fluorescence resonance energy transfer (FRET) and GRE-driven reporter assays. Among seven candidates, AZD2906 and cortivazol showed superior dimerization (140–160% of dexamethasone’s efficacy) and enhanced transactivation of GR-dependent genes (e.g., DUSP1, TSC22D3). This positioned AZD2906 as a proof-of-concept therapeutic for acute inflammatory conditions where dimerization is critical, such as TNF-induced lethal shock [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7